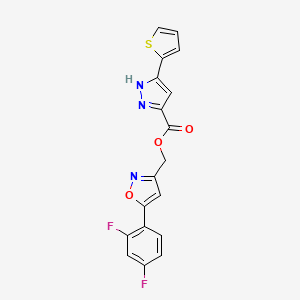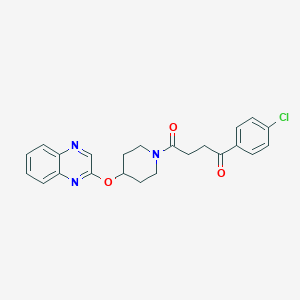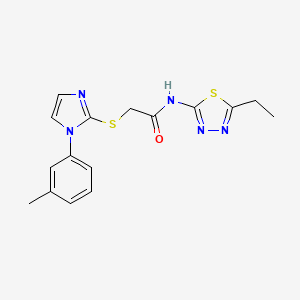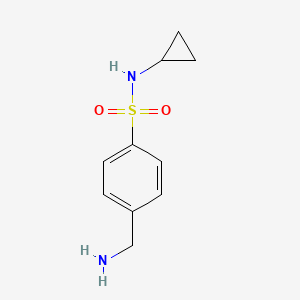
(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C18H11F2N3O3S and its molecular weight is 387.36. The purity is usually 95%.
BenchChem offers high-quality (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Computational Applications
The synthesis and study of pyrazole-thiophene-based amide derivatives have revealed significant insights into the structural features and nonlinear optical properties of such compounds. In one study, a series of derivatives were synthesized, showcasing moderate to good yields. Notably, the study utilized Density Functional Theory (DFT) calculations to explore the electronic structure of these compounds, revealing that one compound exhibited superior non-linear optical response compared to others in the series. This study highlights the potential of these compounds in applications requiring specific optical properties (Kanwal et al., 2022).
Biological Activity of Isoxazole and Isothiazole Moieties
Research into isoxazole and isothiazole derivatives of comenic acid demonstrated a synergistic effect when used in conjunction with Temobel, a first-line antitumor drug for brain tumors. This study suggests that such compounds could enhance the efficacy of existing cancer therapies, marking a promising area for further investigation into their potential as part of combination therapies for cancer treatment (Kletskov et al., 2018).
Exploration of Pyrazole Carboxylic Acid Derivatives
A focused study on the properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provides a comprehensive look at both experimental and theoretical aspects of such derivatives. Through a combination of NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, alongside DFT calculations, this work provides a detailed understanding of the compound's structure and stability. This research underscores the importance of thorough characterization in the development of new chemical entities with potential applications in various fields (Viveka et al., 2016).
Drug Efficacy Determinations
The synthesis of novel pyrazole derivatives for potential drug applications has been explored, with compounds undergoing in silico, in vitro, and cytotoxicity validations. This approach not only identifies chemically reactive and stable compounds but also screens them for antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies further support the potential of these compounds as drug candidates, highlighting the multifaceted approach needed in modern drug discovery (Thangarasu et al., 2019).
特性
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O3S/c19-10-3-4-12(13(20)6-10)16-7-11(23-26-16)9-25-18(24)15-8-14(21-22-15)17-2-1-5-27-17/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQZXHIVBGWJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2461120.png)
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2461121.png)

![4-({[2-(4-Isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2461126.png)
![4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2461129.png)
![2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2461131.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid](/img/structure/B2461133.png)

![3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2461136.png)
![(6-Propan-2-yloxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2461137.png)

![4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2461141.png)

